molecular formula C19H36O3 B585305 Glycidyl Palmitate-d5 CAS No. 1794941-80-2

Glycidyl Palmitate-d5

Cat. No. B585305
CAS RN: 1794941-80-2
M. Wt: 317.525
InChI Key: KYVUJPJYTYQNGJ-XBHHEOLKSA-N
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Description

Glycidyl Palmitate-d5 is the deuterium labeled Glycidyl Palmitate . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Molecular Structure Analysis

The molecular formula of Glycidyl Palmitate-d5 is C19H31D5O3 . The molecular weight is 317.52 . The structure includes a glycidyl group (epoxy group) attached to a palmitate moiety .

Scientific Research Applications

Advanced Gene Editing

Glycidyl Palmitate-d5 can be used in advanced gene editing . It can be used as a stable isotope labeled compound, which can be incorporated into DNA or RNA during the synthesis process. This allows researchers to track the movement and interaction of these molecules within a biological system .

Cloning & Expression

In cloning and expression studies, Glycidyl Palmitate-d5 can be used as a tracer molecule . By incorporating it into the DNA or RNA of interest, researchers can monitor the expression of the gene of interest and understand its function .

DNA & RNA Purification

Glycidyl Palmitate-d5 can be used in the purification of DNA and RNA . The compound can bind to impurities present in the sample, allowing for their removal during the purification process .

Materials Science & Engineering

In the field of materials science and engineering, Glycidyl Palmitate-d5 can be used in the development of new materials . For example, it can be used in 3D bioprinting and 3D printing processes to create structures with specific properties .

Batteries, Supercapacitors, Fuel Cells

Glycidyl Palmitate-d5 can be used in the development of batteries, supercapacitors, and fuel cells . It can be used as a component in the electrolyte, improving the performance of these energy storage devices .

Mitigation of 3-Monochloropropane-1, 2-diol (3-MCPD) Esters and Glycidyl Esters in Palm Oil

Glycidyl Palmitate-d5 can be used in the mitigation of 3-MCPD esters and glycidyl esters in palm oil . These compounds are formed during the refining process and are considered contaminants. Glycidyl Palmitate-d5 can be used to track the formation and removal of these contaminants .

Mechanism of Action

Target of Action

Glycidyl Palmitate-d5 is a deuterium-labeled derivative of Glycidyl Palmitate It’s known that glycidyl palmitate and its derivatives are used in the food industry, particularly in the processing of palm oil .

Mode of Action

It’s known that glycidyl palmitate and its derivatives interact with their targets through a process of hydrogenation and fractionation . This process leads to the reduction of 3-MCPD esters and glycidyl esters in palm oil .

Biochemical Pathways

It’s known that the hydrogenation and fractionation process, which involves glycidyl palmitate and its derivatives, impacts the levels of 3-mcpd esters and glycidyl esters in palm oil . These esters are transformed into non-carcinogenic and non-genotoxic products by hydrogenolysis and deoxygenation reactions .

Pharmacokinetics

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

It’s known that the hydrogenation and fractionation process involving glycidyl palmitate and its derivatives leads to the reduction of 3-mcpd esters and glycidyl esters in palm oil . These esters are transformed into non-carcinogenic and non-genotoxic products .

Action Environment

It’s known that the hydrogenation and fractionation process, which involves glycidyl palmitate and its derivatives, is influenced by the type of nickel catalyst used .

properties

IUPAC Name

oxiran-2-ylmethyl 2,2,3,3,4-pentadeuteriohexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(20)22-17-18-16-21-18/h18H,2-17H2,1H3/i13D,14D2,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVUJPJYTYQNGJ-OHSHDQBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(CCCCCCCCCCCC)C([2H])([2H])C([2H])([2H])C(=O)OCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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